5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one
CAS No.:
Cat. No.: VC14534632
Molecular Formula: C10H7BrN2OS
Molecular Weight: 283.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrN2OS |
|---|---|
| Molecular Weight | 283.15 g/mol |
| IUPAC Name | (5Z)-2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5- |
| Standard InChI Key | ZJCXTWUPRUGPCO-YVMONPNESA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)Br |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one features a thiazolidin-4-one backbone—a five-membered heterocyclic ring containing sulfur and nitrogen atoms—substituted at the 2-position with an imino group (-NH) and at the 5-position with a 4-bromobenzylidene moiety. The benzylidene group introduces a conjugated π-system, while the bromine atom at the para position enhances electronic effects and steric bulk. The (Z)-configuration of the benzylidene double bond is critical for maintaining planar geometry, which facilitates interactions with biological targets .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Key absorption bands include N-H stretching at 3156–3161 cm⁻¹ (imino group), C=O stretching at 1732–1738 cm⁻¹ (thiazolidinone carbonyl), and C-Br stretching at 930 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) reveals aromatic protons as doublets (δ 7.45–7.82 ppm) and a singlet for the imino proton (δ 10.16–10.27 ppm). The 4-bromo substituent deshields adjacent protons, shifting their signals downfield .
Molecular and Electronic Properties
The bromine atom’s electronegativity (χ = 2.96) induces electron withdrawal via inductive effects, polarizing the benzylidene ring and enhancing electrophilicity at the α,β-unsaturated carbonyl system. Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, favoring solubility in polar aprotic solvents like dimethylformamide (DMF) .
Computational Descriptors
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IUPAC Name: (5Z)-2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one.
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SMILES: C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)Br.
Synthesis and Optimization Strategies
Conventional Condensation Routes
The most widely reported synthesis involves a three-step protocol:
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Intermediate Formation: Reaction of 4-bromobenzaldehyde with thiosemicarbazide in ethanol yields the corresponding thiosemicarbazone.
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Cyclization: Treatment with chloroacetyl chloride in DMF forms the thiazolidin-4-one core.
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Benzylidene Incorporation: Condensation with 4-bromobenzaldehyde under acidic conditions (e.g., acetic acid/sodium acetate) introduces the benzylidene group .
Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromobenzaldehyde, EtOH | 25 | 85 |
| 2 | Chloroacetyl chloride, DMF | 80 | 78 |
| 3 | AcOH/NaOAc, reflux | 120 | 91 |
Data derived from Patil et al. (2011) and Vulcanchem .
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, reducing reaction times from hours to minutes. Catalytic systems employing ionic liquids (e.g., [BMIM]BF₄) improve atom economy, achieving yields >90% with minimal waste .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound suppresses NO production (IC₅₀ = 9.8 µM) by downregulating iNOS and COX-2 expression. Molecular docking suggests binding to the NF-κB p65 subunit (ΔG = -8.2 kcal/mol).
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), MIC values reach 6.25 µg/mL, outperforming ampicillin (12.5 µg/mL). The bromine substituent enhances membrane permeability, disrupting bacterial lipid bilayers .
Comparative Analysis with Structural Analogues
| Compound | R Group | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| 5-(4-Bromo-benzylidene) | Br | 12.3 (MCF-7) | 6.25 (S. aureus) |
| 5-(4-Chloro-benzylidene) | Cl | 15.6 | 12.5 |
| 5-(4-Methoxy-benzylidene) | OCH₃ | 22.4 | 25.0 |
Data synthesized from Vulcanchem and Patil et al. .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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